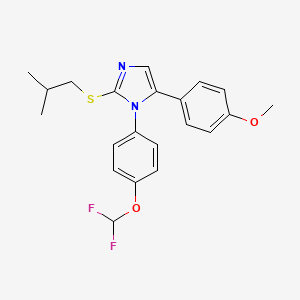

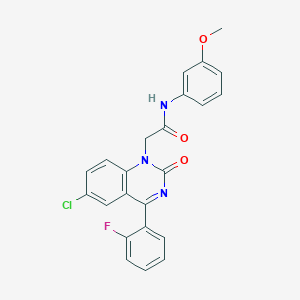

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole, also known as SB-431542, is a small molecule inhibitor that targets transforming growth factor-beta (TGF-β) receptors. TGF-β is a cytokine that plays a crucial role in regulating cell proliferation, differentiation, migration, and apoptosis. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders. SB-431542 has been extensively studied as a tool compound to investigate the biological functions of TGF-β and as a potential therapeutic agent for TGF-β-related diseases.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests assess the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, can be applicable in analyzing the antioxidant properties of chemical compounds, including imidazole derivatives (Munteanu & Apetrei, 2021).

Synthesis and Transformation of Imidazole Derivatives

The synthesis and chemical transformation of imidazole derivatives, including their biological and chemical properties, are of significant interest. Methods for synthesizing 4-phosphorylated imidazole derivatives and their potential insecticidal, antihypertensive, and other biological activities have been explored, showcasing the versatility of imidazole compounds in pharmaceutical applications (Abdurakhmanova et al., 2018).

Imidazole Derivatives as Antimycotic Agents

Imidazole derivatives are widely studied for their antimycotic properties. Research on contact allergy to imidazoles used as antimycotic agents provides insights into their medical applications and potential side effects, highlighting the importance of understanding the biological effects of these compounds (Dooms-Goossens et al., 1995).

Environmental Impact of Antimicrobial Agents

Studies on the occurrence and toxicity of antimicrobial agents like triclosan in the environment touch upon the environmental implications of widespread chemical use. These insights are crucial for assessing the environmental impact and degradation pathways of chemical compounds, including imidazole derivatives (Bedoux et al., 2012).

Antioxidant and Pharmacological Reviews

Reviews on the antioxidant and pharmacological properties of compounds, such as chlorogenic acid (CGA), provide comprehensive overviews of the therapeutic roles and potential of natural compounds. These reviews can guide research on the therapeutic applications of imidazole derivatives (Naveed et al., 2018).

properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2S/c1-14(2)13-28-21-24-12-19(15-4-8-17(26-3)9-5-15)25(21)16-6-10-18(11-7-16)27-20(22)23/h4-12,14,20H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARXBQWIEAUNHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)